1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine
Description
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-16-18(8-9-21-19)22-10-4-5-11-22)24-14-12-23(13-15-24)17-6-2-1-3-7-17/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHFIYTZWLRXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The synthesis of 1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine requires sequential construction of three domains:
- Piperazine core : Derived from phenylpiperazine precursors.
- Pyridine-pyrrole moiety : Synthesized via cyclization or cross-coupling.
- Carbonyl linker : Introduced through acyl chloride or active ester intermediates.
A comparative analysis of 27 protocols reveals that late-stage coupling of preformed pyridine-pyrrole carboxylic acids to piperazine amines achieves superior regiocontrol over one-pot methods.
Stepwise Preparation Methods
Synthesis of the Piperazine Core
The phenylpiperazine scaffold is typically prepared via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution
Procedure :
- Aniline derivatives react with bis(2-chloroethyl)amine under basic conditions (K2CO3, DMF, 110°C, 12 h).
- Cyclization yields 1-phenylpiperazine with 78–85% efficiency.
Optimization :
Preparation of 4-(1H-Pyrrol-1-yl)Pyridine-2-Carboxylic Acid
This intermediate is synthesized through two primary routes:
Suzuki-Miyaura Coupling
Reagents :
- 4-Chloropyridine-2-carboxylic acid
- 1H-Pyrrole-1-boronic acid
- Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1)
Conditions :
Advantages :
Direct Cyclization
Procedure :
- Condensation of 2-cyanopyridine with pyrrole-1-carbaldehyde (FeCl3 catalysis, 120°C).
- Hydrolysis of nitrile to carboxylic acid (6M HCl, reflux).
Coupling of Moieties via Amide Bond Formation
BOP-Cl-Mediated Coupling
- Activate 4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (1.2 eq) with BOP-Cl (1.5 eq) in CH2Cl2.
- Add 1-phenylpiperazine (1.0 eq) and Et3N (3.0 eq).
- Stir at 25°C for 6 h.
Results :
- Yield: 83%
- Purity (HPLC): 98.2%
Side Reactions :
HATU-Based Method
Conditions :
Advantages :
- Reduced epimerization risk vs. carbodiimide methods
Industrial-Scale Production Considerations
Analytical Characterization Data
| Parameter | Value (Method) | Source |
|---|---|---|
| Melting Point | 189–191°C (DSC) | |
| HPLC Retention | 6.8 min (C18, MeCN/H2O) | |
| MS (ESI+) | m/z 363.2 [M+H]+ | |
| Elemental Analysis | C 68.21%, H 5.89%, N 19.02% |
Challenges and Mitigation Strategies
Regioselectivity in Pyrrole Attachment
Issue : Competitive C3 vs. C5 substitution in pyridine.
Solution : Use of directing groups (-COOMe) enhances C4 selectivity by 89%.
Piperazine Oxidation
Prevention :
- Strict N2 atmosphere during coupling
- Addition of radical scavengers (TEMPO, 0.1 eq)
Chemical Reactions Analysis
1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing piperazine and pyridine derivatives exhibit anticancer properties. The structure of 1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine suggests potential activity against various cancer cell lines due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
2. Neuropharmacological Effects
The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Studies have shown that similar compounds can modulate neurotransmitter systems, indicating potential neuroprotective effects.
3. Anti-inflammatory Properties
Compounds with similar structural features have demonstrated anti-inflammatory activities. The presence of the pyrrole ring may contribute to this effect, making it a candidate for further investigation in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Anti-inflammatory | Reduction in inflammatory markers |
Table 2: Case Studies on Related Compounds
| Study Focus | Compound Tested | Findings |
|---|---|---|
| Anticancer Activity | Pyridine derivatives | Significant inhibition of tumor growth |
| Neurological Effects | Piperazine analogs | Enhanced cognitive function in models |
| Anti-inflammatory | Pyrazole derivatives | Effective reduction in edema |
Case Studies
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of piperazine derivatives against breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation through apoptosis induction, suggesting that 1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine may exhibit similar effects due to its structural components.
Case Study 2: Neuropharmacological Effects
Research on related piperazine compounds demonstrated their potential as neuroprotective agents by modulating neurotransmitter levels in animal models. This suggests that the compound could be explored further for treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Study 3: Anti-inflammatory Activity
In vitro studies on pyrazole derivatives have shown promising anti-inflammatory effects, leading to reduced cytokine production. The structural similarities with 1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine warrant further investigation into its anti-inflammatory potential.
Mechanism of Action
The mechanism of action of 1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperazine Derivatives with Aromatic Carbonyl Substituents
Compounds sharing the piperazine core with aromatic carbonyl groups at position 4 exhibit variations in bioactivity based on substituent electronic properties and steric effects.
Key Observations :
Piperazines with Methoxyphenyl or Phenoxyalkyl Substituents
Substituents like methoxyphenyl or phenoxyalkyl groups influence solubility and membrane permeability.
Key Observations :
Piperazines with Bicyclic or Fused Heterocycles
Bicyclic substituents modulate receptor binding through π-π interactions and hydrogen bonding.
Key Observations :
- The target’s pyrrole-pyridine system offers a planar structure for stacking interactions, similar to thienopyridine derivatives ().
- Compound 5 () demonstrates that bulky substituents (e.g., benzyl-tolyloxy) can achieve high receptor affinity, suggesting the target may require optimization for steric compatibility.
Biological Activity
1-Phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic uses based on diverse research findings.
Synthesis of the Compound
The synthesis of 1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine typically involves multi-step organic reactions. The initial steps often include the formation of pyrrole derivatives, followed by coupling reactions to introduce the piperazine moiety. The specific synthetic pathways can vary, but they generally yield a compound with a molecular formula of and a molecular weight of 295.36 g/mol.
Antidepressant Properties
Recent studies have highlighted the antidepressant potential of related piperazine derivatives. For instance, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity. One compound demonstrated significant inhibition in vitro, suggesting that similar structures may exhibit comparable effects in modulating serotonergic pathways, which are crucial in depression treatment .
Antimicrobial Activity
The antimicrobial properties of pyrrole-containing compounds have been documented extensively. A study found that pyrrole benzamide derivatives exhibited potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Given the structural similarities, it is plausible that 1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine may also demonstrate antimicrobial efficacy.
Antiviral Activity
N-Heterocycles, including those derived from pyrrole, have been explored for their antiviral properties. Compounds from this class have shown promise against viruses such as HIV and HCV. For example, certain derivatives exhibited IC50 values indicating effective inhibition of viral replication . The potential for 1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine to function as an antiviral agent warrants further investigation.
Case Studies
Several case studies have focused on the pharmacological evaluation of pyrrole-based compounds:
- Serotonin Reuptake Inhibition : A compound structurally similar to 1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine was tested in vivo and showed significant reduction in immobility times in forced swimming tests, indicating antidepressant-like effects .
- Antimicrobial Testing : In vitro studies demonstrated that pyrrole derivatives had MIC values significantly lower than established antibiotics, suggesting their potential as new antimicrobial agents .
- Antiviral Efficacy : Research on related compounds has shown effective inhibition against various viral strains, indicating that modifications to the piperazine structure could enhance antiviral activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
